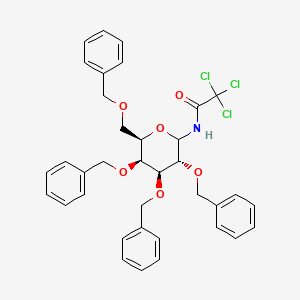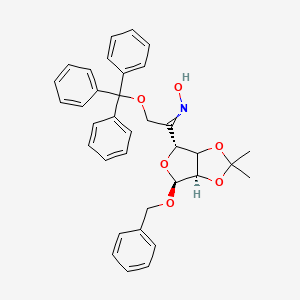
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime is a complex organic compound primarily used in the field of carbohydrate chemistry. This compound is a derivative of mannose, a simple sugar, and is often employed in the study of mannose metabolism and related disorders. Its unique structure, which includes protective groups like isopropylidene and trityl, makes it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using isopropylidene and trityl groups to prevent unwanted reactions.
Oxidation: The protected mannose derivative is then oxidized to introduce a keto group at the 5-position.
Formation of Oxime: The keto group is converted to an oxime using hydroxylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The oxime group can be reduced to an amine.
Substitution: Protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Acidic or basic conditions are employed to remove protective groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxime group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products .
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime is widely used in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is used to study mannose metabolism and its role in various biological processes.
Medicine: Research involving this compound helps in understanding metabolic disorders related to mannose.
Industry: It is employed in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime involves its interaction with enzymes involved in mannose metabolism. The compound acts as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. This interaction helps in elucidating the pathways and molecular targets involved in mannose metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose: Similar structure but lacks the oxime group.
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranoside: Lacks the keto and oxime groups.
Uniqueness
The presence of the oxime group in Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime makes it unique compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with the other compounds.
Eigenschaften
IUPAC Name |
N-[1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHXXQJPZKJKR-FEHQCYDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
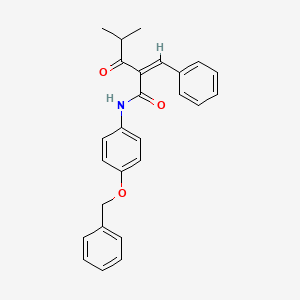
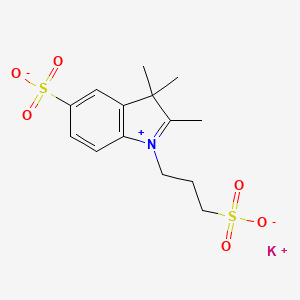
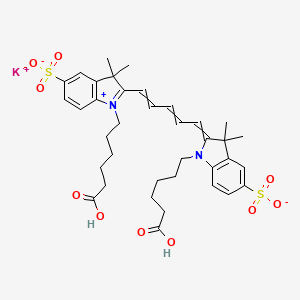
![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
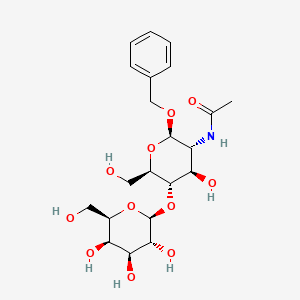
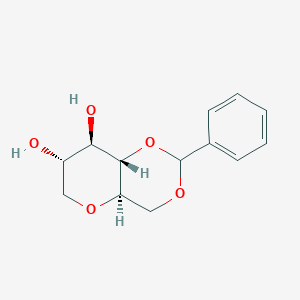

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
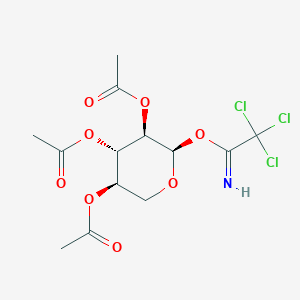
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B1140105.png)
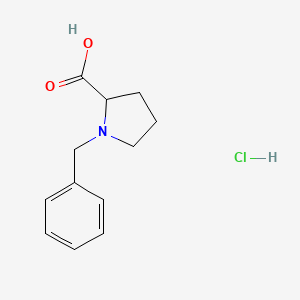
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B1140109.png)
